molecular formula C14H12N2O3 B14740342 2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid CAS No. 4870-46-6

2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid

Cat. No.: B14740342
CAS No.: 4870-46-6
M. Wt: 256.26 g/mol
InChI Key: LXZYQUVYKQQJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is an organic compound with the molecular formula C14H12N2O3 It is known for its unique structure, which includes a hydrazinyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid typically involves the reaction of 3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is unique due to its specific hydrazinyl and benzoic acid structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

4870-46-6

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(2-hydroxy-5-methylphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C14H12N2O3/c1-9-6-7-13(17)12(8-9)16-15-11-5-3-2-4-10(11)14(18)19/h2-8,17H,1H3,(H,18,19)

InChI Key

LXZYQUVYKQQJPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.